molecular formula C8H6FNO3 B13137859 4-Fluoro-2-methyl-3-nitrobenzaldehyde

4-Fluoro-2-methyl-3-nitrobenzaldehyde

Katalognummer: B13137859
Molekulargewicht: 183.14 g/mol
InChI-Schlüssel: ZCTOORSYGWBFTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-2-methyl-3-nitrobenzaldehyde: is an aromatic compound with the molecular formula C8H6FNO3 It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzaldehyde core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methyl-3-nitrobenzaldehyde typically involves the nitration of 4-Fluoro-2-methylbenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{4-Fluoro-2-methylbenzaldehyde} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Fluoro-2-methyl-3-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Potassium permanganate, acidic or basic medium.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products:

    Reduction: 4-Fluoro-2-methyl-3-aminobenzaldehyde.

    Oxidation: 4-Fluoro-2-methyl-3-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-2-methyl-3-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and aldehyde groups.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Fluoro-2-methyl-3-nitrobenzaldehyde depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the reaction conditions and the specific reagents used.

Vergleich Mit ähnlichen Verbindungen

    4-Fluoro-3-nitrobenzaldehyde: Similar structure but lacks the methyl group.

    4-Fluoro-2-nitrobenzaldehyde: Similar structure but lacks the methyl group.

    4-Methyl-3-nitrobenzaldehyde: Similar structure but lacks the fluorine atom.

Uniqueness: 4-Fluoro-2-methyl-3-nitrobenzaldehyde is unique due to the presence of both a fluorine atom and a methyl group on the benzaldehyde core. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C8H6FNO3

Molekulargewicht

183.14 g/mol

IUPAC-Name

4-fluoro-2-methyl-3-nitrobenzaldehyde

InChI

InChI=1S/C8H6FNO3/c1-5-6(4-11)2-3-7(9)8(5)10(12)13/h2-4H,1H3

InChI-Schlüssel

ZCTOORSYGWBFTD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])F)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.